molecular formula C13H13N3O5 B3033832 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one CAS No. 1213782-02-5

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one

Cat. No.: B3033832
CAS No.: 1213782-02-5
M. Wt: 291.26 g/mol
InChI Key: PMNJLLZLMHRTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one is an organic compound with the molecular formula C13H13N3O5 It is characterized by the presence of a dinitro-substituted benzazepine ring system

Scientific Research Applications

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholine receptors in the brain . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound works by activating the acetylcholine receptors . This activation leads to a series of biochemical reactions that result in the transmission of signals in the nervous system.

Biochemical Pathways

Upon activation of the acetylcholine receptors, there is an increase in the activity of the endothelial function, which leads to an increase in the production of nitric oxide . Nitric oxide is a key molecule involved in several physiological and pathological processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may affect its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other molecules that can interact with the acetylcholine receptors.

Biochemical Analysis

Biochemical Properties

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro groups are likely to participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses. Additionally, its unique structure may allow it to bind to specific protein targets, altering their function and activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins may lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression could result in altered levels of various proteins, influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modify the activity of enzymes and other proteins, resulting in changes in cellular processes. Additionally, the compound may inhibit or activate specific enzymes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions, influencing metabolic flux and metabolite levels. The compound’s nitro groups are likely to be reduced by cellular enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical effects, as its concentration in specific tissues or organelles may determine its activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one involves multiple steps The synthetic route typically starts with the preparation of the benzazepine core, followed by nitration to introduce the nitro groupsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNJLLZLMHRTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 2
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 5
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.